Bienvenue dans la boutique en ligne BenchChem!

2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Computational Chemistry Drug Discovery Physicochemical Profiling

This 4-methylpiperidine sulfonamide variant of the α-phenoxy-N-sulfonylphenyl acetamide chemotype enables head-to-head SAR comparison with published piperidine and pyrrolidine analogs for T. brucei LeuRS inhibitor optimization. With XLogP3 of 3.1 and MW 433.5, it fills a critical lipophilicity gap in screening cascades—procure to map methyl substitution tolerance in the sulfonamide-binding sub-pocket without resorting to generic analogs.

Molecular Formula C20H23N3O6S
Molecular Weight 433.5g/mol
CAS No. 433690-91-6
Cat. No. B466576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS433690-91-6
Molecular FormulaC20H23N3O6S
Molecular Weight433.5g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H23N3O6S/c1-15-10-12-22(13-11-15)30(27,28)19-8-2-16(3-9-19)21-20(24)14-29-18-6-4-17(5-7-18)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24)
InChIKeyGOBBXTBBNQBNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 433690-91-6): Structural Identity, Physicochemical Properties, and Procurement Considerations


2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 433690-91-6) is a synthetic small molecule belonging to the α-phenoxy-N-sulfonylphenyl acetamide chemotype [1]. Its structure comprises a 4-nitrophenoxyacetyl moiety linked to a phenyl ring bearing a 4-methylpiperidin-1-yl sulfonamide substituent. The compound has a molecular formula of C20H23N3O6S and a molecular weight of 433.5 g/mol [2]. A computed XLogP3 value of 3.1 indicates moderate lipophilicity, with 1 hydrogen bond donor and 7 hydrogen bond acceptors [2]. Members of this chemotype have been investigated as inhibitors of Trypanosoma brucei leucyl-tRNA synthetase (LeuRS) for the development of antitrypanosomal agents [1].

Why 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Cannot Be Simply Replaced by In-Class Analogs


Within the α-phenoxy-N-sulfonylphenyl acetamide series, modifications to the sulfonamide amine moiety profoundly alter lipophilicity, molecular size, and potentially biological activity. The target compound contains a 4-methylpiperidine ring, which confers a computed XLogP3 of 3.1 and a molecular weight of 433.5 g/mol [1]. The closest commercially catalogued analogs—the unsubstituted piperidine (MW 372.43 g/mol, C19H21N3O6S) and pyrrolidine (MW 405.42 g/mol, C18H19N3O6S) variants—differ in ring size and methyl substitution, leading to changes in hydrogen bond acceptor count, rotatable bonds, and lipophilicity that cannot be assumed to yield equivalent target binding or pharmacokinetic behavior . Generic interchange without confirmatory experimental data therefore introduces unquantified risk in research reproducibility and lead optimization workflows.

Quantitative Differentiation Evidence: 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide vs. Closest Analogs


Computed Lipophilicity (XLogP3): 4-Methylpiperidine vs. Unsubstituted Piperidine Analog

The target compound exhibits a PubChem-computed XLogP3 of 3.1 [1]. Although experimentally measured logP values for the unsubstituted piperidine analog (CAS 458535-60-9) are not publicly available, the absence of the methyl substituent on the piperidine ring reduces carbon count and lipophilic surface area, predicting a lower logP—a general class-level trend where piperidine N-sulfonamide methylation increases lipophilicity by approximately 0.3-0.5 log units [2]. This differential impacts solubility and membrane partitioning considerations critical for cell-based efficacy assays.

Computational Chemistry Drug Discovery Physicochemical Profiling

Molecular Weight and Rotatable Bond Differentiation from the Pyrrolidine Analog

The target compound has a molecular weight of 433.5 g/mol and 6 rotatable bonds [1]. In contrast, the pyrrolidine analog (CAS 433974-05-1) carries a molecular weight of 405.42 g/mol . The 4-methylpiperidine ring adds 1 rotatable bond (vs. pyrrolidine) and increases molecular weight by ~28 Da. While this difference is modest, in lead optimization campaigns molecular weight adjustments are tracked as increments toward the 500 Da threshold for oral bioavailability compliance [2]. This quantitative difference guides medicinal chemistry teams in prioritizing synthetic efforts when selecting among sulfonamide amine variants.

Medicinal Chemistry Lead Optimization Molecular Property Design

In Vitro Enzyme Inhibition: Chemotype-Level T. brucei LeuRS Inhibitory Activity Confirmed by Published SAR

The α-phenoxy-N-sulfonylphenyl acetamide chemotype, to which the target compound belongs, has been validated as a T. brucei LeuRS inhibitory scaffold [1]. The published SAR series demonstrated that sulfonamide amine modifications directly impact inhibitory potency: the most optimized analog (compound 28g) achieved an IC50 of 0.70 μM against T. brucei LeuRS, representing a 250-fold improvement over the initial hit [1]. While the target compound's specific IC50 against T. brucei LeuRS has not been individually reported in peer-reviewed literature, its 4-methylpiperidine sulfonamide substituent represents a distinct structural vector within this validated pharmacophore series, distinguishing it from variants bearing unsubstituted piperidine, pyrrolidine, or morpholine sulfonamides that were enumerated in the SAR work.

Neglected Tropical Disease Enzyme Inhibition Antitrypanosomal

Where 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Provides the Greatest Research Value


Lead Expansion in T. brucei LeuRS Inhibitor SAR Campaigns

When building structure-activity relationships around the α-phenoxy-N-sulfonylphenyl acetamide series, this compound provides the 4-methylpiperidine sulfonamide vector—a substituent not exhaustively profiled in the published SAR study by Xin et al. [1]. Procurement of this specifically substituted analog enables head-to-head comparison with the published piperidine, pyrrolidine, and morpholine variants to map tolerance for piperidine ring methylation and lipophilicity within the LeuRS binding pocket.

Physicochemical Property Benchmarking in Drug Discovery Programs

With a computed XLogP3 of 3.1, MW of 433.5 g/mol, and 6 rotatable bonds [2], the compound serves as a quantitative reference point for optimizing the balance between lipophilicity-driven membrane permeability and aqueous solubility. Researchers evaluating the impact of piperidine ring methylation can use this compound as a comparator against the des-methyl analog (XLogP3 ~2.3–2.5 predicted) to empirically determine whether the 4-methyl substituent enhances cellular activity without exceeding acceptable logP thresholds.

Computational Docking and Pharmacophore Model Refinement

The 4-methylpiperidine sulfonamide moiety introduces a defined steric and electrostatic perturbation relative to the unsubstituted piperidine and smaller pyrrolidine variants . This compound is therefore well-suited as an input structure for molecular docking studies and pharmacophore model refinement to define the optimal size and shape of the sulfonamide-binding sub-pocket in T. brucei LeuRS and homologous tRNA synthetase targets.

Neglected Tropical Disease Drug Discovery Screening Libraries

Given the chemotype's validated activity against T. brucei LeuRS [1], this compound is a candidate for inclusion in targeted screening libraries focused on Human African Trypanosomiasis (HAT) drug discovery. Its structural differentiation from previously published series members ensures coverage of under-explored chemical space, aligning with strategies to diversify screening sets for enzyme-based antiparasitic discovery.

Quote Request

Request a Quote for 2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.